Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

medicinal chemistry spirocyclic building blocks regioselective synthesis

Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate (CAS 2306269-68-9) is a spirocyclic building block comprising a 4-azaspiro[2.5]octane core with a hydroxyl substituent at the 7-position and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen. The compound has a molecular formula of C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol.

Molecular Formula C12H21NO3
Molecular Weight 227.304
CAS No. 2306269-68-9
Cat. No. B2387028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate
CAS2306269-68-9
Molecular FormulaC12H21NO3
Molecular Weight227.304
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC12CC2)O
InChIInChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-4-9(14)8-12(13)5-6-12/h9,14H,4-8H2,1-3H3
InChIKeyVMNNSPNZFMIABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate (CAS 2306269-68-9): Core Identity for Spirocyclic Building Block Procurement


Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate (CAS 2306269-68-9) is a spirocyclic building block comprising a 4-azaspiro[2.5]octane core with a hydroxyl substituent at the 7-position and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen [1]. The compound has a molecular formula of C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol [1]. It belongs to the class of heterocyclic building blocks and is primarily employed as a synthetic intermediate in medicinal chemistry and drug discovery programs . The spiro[2.5]octane scaffold imparts three-dimensional conformational rigidity that can influence the physicochemical and pharmacological properties of derived compounds [2].

Procurement Risk: Why Unsubstituted 4-Azaspiro[2.5]octane or Isomeric Hydroxy‑Analogs Cannot Replace Tert‑butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate


Substituting the target compound with unsubstituted 4-azaspiro[2.5]octane (CAS 124269-04-1) or with the regioisomeric 6-hydroxy analog would alter the synthetic trajectory and final molecular properties. The hydroxyl group at the 7-position provides a specific handle for further derivatization (e.g., oxidation to ketone, sulfonylation, Mitsunobu reactions), and its regio-position directly determines the spatial orientation of the subsequent substituent in the final bioactive molecule [1]. The Boc group on the 4-nitrogen is essential for orthogonal protection during multi-step syntheses; its removal under mild acidic conditions allows for late-stage functionalization of the amine without affecting the spirocyclic scaffold [2]. Qualitative class-level observations indicate that the position of the heteroatom within the azaspiro[2.5]octane framework influences both the basicity of the amine and the metabolic stability of derived inhibitors, making regioisomeric substitution a source of unpredictable potency shifts .

Quantitative Differentiation Evidence: Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate Versus Closest Analogs


Regioisomeric Differentiation: 7-Hydroxy vs. 6-Hydroxy Substitution and Impact on Synthetic Versatility

The target compound bears the hydroxyl group at the 7-position of the 4-azaspiro[2.5]octane scaffold, whereas the commercially available isomer tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate bears the hydroxyl at the 6-position . The 7-OH isomer places the functional handle one bond further from the spirocyclopropane ring than the 6-OH isomer, resulting in a distinct spatial vector for subsequent derivatization. In the context of drug discovery, the relative position of the hydroxyl group governs the trajectory of the attached pharmacophore and is known to influence target binding; for example, within the related 4-azaspiro[2.5]octane-6,7-diol series targeting glucosylceramidase, the stereochemistry and substitution pattern at C6/C7/C8 can shift IC50 values from 7.5 nM to >500 nM [1]. While no direct head-to-head potency comparison exists for the 7-OH vs. 6-OH Boc-protected monomers themselves, the precedent within the broader scaffold class establishes that regioisomeric substitution is a critical determinant of biological outcome [1].

medicinal chemistry spirocyclic building blocks regioselective synthesis

Enantiomeric Purity Differentiation: Racemic vs. (R)-Enantiomer for Asymmetric Synthesis Applications

The target compound (CAS 2306269-68-9) is supplied as the racemic mixture , whereas (R)-tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate (CAS 2966538-42-9) is the single enantiomer . For achiral downstream chemistry, the racemate is cost-effective and widely stocked by multiple vendors including Fisher Scientific (P20887, 95% purity), AChemBlock (S84577, 97% purity), and ChemScene (CS-0310259, ≥98% purity) . When chiral resolution or asymmetric synthesis is required, the (R)-enantiomer must be specifically sourced. The racemate's availability from multiple suppliers provides procurement resilience and competitive pricing, while the single enantiomer is typically custom-synthesized with longer lead times and higher cost .

chiral building blocks asymmetric synthesis enantiomeric purity

Protecting Group Strategy: Boc vs. Benzyl Ester in 4-Azaspiro[2.5]octane Building Blocks

The target compound employs a Boc (tert-butoxycarbonyl) protecting group on the 4-nitrogen, whereas benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate utilizes a Cbz (benzyloxycarbonyl) group . Boc deprotection proceeds under acidic conditions (TFA or HCl/dioxane) without requiring hydrogenolysis, making it compatible with substrates containing alkenes, alkynes, or other hydrogenation-sensitive functional groups. This is a class-level advantage for multi-step syntheses where orthogonal deprotection is required [1]. No direct head-to-head stability or deprotection yield comparison between these two specific compounds is published; however, the Boc strategy is well-established as the standard for spirocyclic amine building blocks in medicinal chemistry programs targeting kinases and proteases [1].

protecting group strategy orthogonal protection solid-phase synthesis

Physicochemical Property Comparison: Predicted Boiling Point and Density of Closest Spirocyclic Analogs

Predicted physicochemical data provide initial guidance for handling and purification. The (R)-enantiomer of the target compound has a predicted boiling point of 333.83 ± 35.00 °C at 760 Torr and a predicted density of 1.147 ± 0.10 g/cm³ at 25 °C . The parent scaffold 4-azaspiro[2.5]octane (CAS 124269-04-1) has an experimentally reported boiling point of 167.8 °C at 760 mmHg and a density of 0.96 g/cm³, with a LogP of 1.62 . The introduction of the hydroxyl and Boc-carboxylate groups increases molecular weight by 116.1 g/mol, raises the predicted boiling point by approximately 166 °C, and increases density by ~0.19 g/cm³ relative to the unsubstituted parent scaffold . These differences are consistent with the added hydrogen-bonding capacity and molecular weight, and they inform distillation and chromatographic purification strategies.

physicochemical properties predicted boiling point compound handling

Supply Chain Differentiation: Multi-Vendor Availability and Purity Range

Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is stocked by multiple independent suppliers with documented purity specifications: Fisher Scientific (via eMolecules/AstaTech, 95%, cat. P20887), AChemBlock (97%, cat. S84577), ChemScene (≥98%, cat. CS-0310259), Aladdin Scientific (97%, cat. PS-19628), Calpac Lab (±97%), and Fujifilm Wako (Angene International) . In contrast, the 6-hydroxy regioisomer and the (R)-enantiomer are each available from fewer suppliers, with less price competition. The broad multi-vendor sourcing for the racemic 7-hydroxy compound reduces single-supplier procurement risk and enables competitive quote comparison .

compound procurement supply chain resilience purity specification

Optimal Procurement and Research Deployment Scenarios for Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate


Medicinal Chemistry: Spirocyclic Kinase or Protease Inhibitor Lead Optimization

The 7-hydroxy-4-azaspiro[2.5]octane scaffold serves as a conformationally constrained piperidine isostere in kinase and protease inhibitor programs. The hydroxyl group at the 7-position can be elaborated (via sulfonylation, esterification, or oxidation) to introduce substituents that occupy specific enzyme pockets. Evidence from the 4-azaspiro[2.5]octane-6,7-diol inhibitor series demonstrates that the regio- and stereochemistry of substituents on this scaffold can modulate enzyme inhibition IC50 values across a >60-fold range (7.5 nM to 507 nM) [1]. The target compound's Boc protection enables orthogonal deprotection in the presence of other protecting groups, a critical requirement for solid-phase and solution-phase parallel synthesis workflows [2].

Chemical Biology: Synthesis of Activity-Based Probe or PROTAC Linker Precursors

The bifunctional nature of the target compound—a protected amine and a free hydroxyl—makes it well-suited as a linker precursor in PROTAC (Proteolysis Targeting Chimera) or activity-based probe synthesis. The rigid spirocyclic scaffold provides a defined exit vector angle that influences ternary complex formation and degradation efficiency. The broad multi-vendor availability of the compound (≥5 suppliers at 95–98% purity) supports the gram-scale quantities often required for linker optimization campaigns .

Process Chemistry: Scalable Intermediate for cGMP API Synthesis

For route scouting in process chemistry, the racemic form of this building block offers cost and availability advantages over single enantiomers. The predicted boiling point (333.83 ± 35.00 °C) and density (1.147 ± 0.10 g/cm³) inform distillation and extraction parameters during scale-up. The compound's classification as a heterocyclic building block with documented storage conditions (sealed, dry, 2–8 °C) supports its use in regulated environments where material traceability and specification documentation are mandatory.

Agrochemical Discovery: Novel Spirocyclic Herbicide or Fungicide Scaffold Exploration

The 4-azaspiro[2.5]octane core has been disclosed in patent literature for agrochemical applications, including as a scaffold in Syngenta's substituted azaspiro-cycle herbicides (US Patent issued March 2025) [3]. The 7-hydroxy substitution on the target compound provides a functionalization point for introducing herbicidal pharmacophores, while the Boc group can be removed to generate the free amine for further diversification. The compound's favorable multi-supplier availability reduces lead-time risk in discovery-stage agrochemical programs.

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